Quinolin-8-yl pyrrolidine-1-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
quinolin-8-yl pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-14(16-9-1-2-10-16)18-12-7-3-5-11-6-4-8-15-13(11)12/h3-8H,1-2,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXZLPKBJNPFFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)OC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of Quinolin 8 Yl Pyrrolidine 1 Carboxylate Analogs
Influence of Quinoline (B57606) Ring Substituents on Biological Activity
The biological activity of quinoline derivatives is significantly influenced by the type, position, and nature of substituents on the quinoline ring. biointerfaceresearch.com For instance, in the context of anticancer activity, the substitution pattern on the quinoline nucleus is a critical determinant of cytotoxic potency. biointerfaceresearch.com Research on various quinoline analogs has shown that heteroaryl substitution at the C-2 position can enhance anticancer properties by increasing lipophilicity and DNA binding capabilities. biointerfaceresearch.com Furthermore, studies on trisubstituted quinolines have indicated that the placement of substituents can drastically alter efficacy, with methyl substitution at the C-5 position showing more potent activity against cancer cell lines than substitution at the C-6 position. biointerfaceresearch.com
In the realm of antiviral agents, the electronic properties of substituents on an anilide ring attached to a quinoline-2-carboxamide (B1208818) core have been shown to modulate activity. nih.gov Specifically, increasing the electron-withdrawing nature of these substituents can positively influence the inhibition of virus growth. nih.gov This highlights the importance of electronic effects in the interaction between the quinoline-based ligand and its biological target.
While direct SAR studies on Quinolin-8-yl pyrrolidine-1-carboxylate are not extensively documented in the reviewed literature, the established principles for other quinoline-based compounds suggest that modifications to the quinoline ring of this specific molecule would likely have a profound impact on its biological profile. The lipophilicity, electronic distribution, and steric bulk of any introduced substituents would be key factors in modulating its activity. nih.gov
Table 1: Influence of Quinoline Ring Substituents on Biological Activity of Analogous Compounds
| Position of Substitution | Type of Substituent | Observed Effect on Biological Activity | Reference Compound Class |
| C-2 | Heteroaryl | Increased anticancer activity | 2,4,8-trisubstituted quinolines |
| C-5 | Methyl | More potent anticancer activity | Substituted quinolines |
| C-6 | Methyl | Less potent anticancer activity | Substituted quinolines |
| Anilide Ring (of a quinoline-2-carboxamide) | Electron-withdrawing groups | Increased antiviral activity | 8-hydroxy-N-(aryl)quinoline-2-carboxamides |
Impact of Pyrrolidine (B122466) Ring Modifications on Molecular Interactions
Modifications to the pyrrolidine ring of quinoline-based compounds have been shown to significantly impact their biological activity, underscoring the crucial role of this moiety in molecular interactions. The five-membered pyrrolidine ring offers a versatile scaffold that can influence the stereochemistry and three-dimensional conformation of the molecule. nih.gov
In a series of quinoline-4-carboxamide derivatives developed as antimalarial agents, the pyrrolidine ring at the R² position was found to be optimal for balancing lipophilicity, activity, and hepatic microsomal stability. acs.org A key finding from this research was that replacing the pyrrolidine with a morpholine (B109124) ring resulted in a 12-fold decrease in potency. acs.org This suggests that the specific size, shape, and basicity of the pyrrolidine ring are critical for effective binding to the biological target. acs.org
Furthermore, the stereochemical configuration of substituents on the pyrrolidine ring can be a determining factor for biological efficacy. For a series of oxybenzyl pyrrolidine acid analogs acting as PPARα/γ dual agonists, a cis-configuration of the substituents at the 3 and 4 positions of the pyrrolidine ring was preferred over the trans orientation. nih.gov This demonstrates that the spatial arrangement of functional groups on the pyrrolidine ring dictates the molecule's ability to fit into the binding site of its target protein. nih.gov
Table 2: Impact of Pyrrolidine Ring Modifications on Biological Activity
| Modification | Effect on Potency/Activity | Compound Class |
| Replacement of pyrrolidine with morpholine | 12-fold decrease in potency | Quinoline-4-carboxamides |
| cis-configuration of substituents | Preferred for activity | Oxybenzyl pyrrolidine acids |
| trans-configuration of substituents | Less active | Oxybenzyl pyrrolidine acids |
Stereochemical Considerations and Their Role in Biological Efficacy
The stereochemistry of molecules containing a pyrrolidine ring is a critical factor in their biological efficacy. nih.gov The non-planar, puckered nature of the pyrrolidine ring allows for a three-dimensional exploration of the pharmacophore space, and the stereogenicity of its carbon atoms can lead to significant differences in the biological profiles of stereoisomers. nih.gov Different enantiomers or diastereomers of a compound can exhibit distinct binding modes to their target proteins, resulting in variations in potency and selectivity. nih.gov
The spatial orientation of substituents on the pyrrolidine ring can "lock" the ring into a specific conformation, which in turn influences its pharmacological efficacy. nih.gov As mentioned previously, the preference for a cis-configuration over a trans-configuration in certain pyrrolidine derivatives highlights the importance of the precise spatial arrangement of substituents for optimal interaction with the target. nih.gov
While specific stereochemical studies on this compound were not found in the provided search results, the general principles derived from other pyrrolidine-containing bioactive molecules strongly suggest that its stereoisomers would likely exhibit different biological activities. The orientation of the quinolin-8-yl group relative to any substituents on the pyrrolidine ring would be expected to play a significant role in its interaction with its biological target.
Role of the Carboxylate Linkage in Ligand-Target Binding
The carboxylate linkage in this compound, which forms a carbamate (B1207046) group, is a crucial structural feature that influences the molecule's chemical properties and its interactions with biological targets. This linkage affects the molecule's polarity, hydrogen bonding capacity, and conformational flexibility.
Preclinical Pharmacological and Biochemical Characterization
In Vitro Receptor Binding Affinity and Selectivity Profiling
Enzyme Inhibition Studies and Mechanistic Insights
Acetyl-CoA carboxylases (ACCs) are crucial enzymes in the metabolism of fatty acids, and their inhibition is a therapeutic strategy for metabolic diseases. nih.govnih.gov ACCs catalyze the formation of malonyl-CoA, a key step in fatty acid biosynthesis and a regulator of fatty acid oxidation. nih.govnih.gov There are two main isoforms in mammals, ACC1 and ACC2. nih.gov
Research into novel ACC inhibitors has explored various chemical scaffolds. One such study focused on the design and synthesis of piperidinylpiperidines and spirochromanones that incorporate a quinoline (B57606) moiety. nih.gov This research demonstrated that the quinoline scaffold could be a viable component in the development of potent ACC inhibitors. Several of the synthesized compounds exhibited moderate to good inhibitory activity against both ACC1 and ACC2. nih.gov
Notably, compound 7a from this series, which features a quinoline ring, displayed significant inhibitory potency against both ACC1 and ACC2, with IC50 values of 189 nM and 172 nM, respectively. nih.gov While these compounds are not direct analogs of Quinolin-8-yl pyrrolidine-1-carboxylate, they highlight the potential of the quinoline core in targeting the active site of ACC enzymes. The specific inhibitory activity of this compound against ACCs has not been reported.
Table 1: Inhibitory Activity of a Representative Quinoline Derivative against Acetyl-CoA Carboxylases (ACCs)
| Compound | ACC1 IC50 (nM) | ACC2 IC50 (nM) |
|---|---|---|
| 7a | 189 | 172 |
Data sourced from a study on piperidinylpiperidines and spirochromanones possessing quinoline moieties. nih.gov
Catechol O-methyltransferase (COMT) is a key enzyme in the metabolic pathway of catecholamine neurotransmitters. nih.gov Its inhibition can modulate dopamine (B1211576) signaling, which is a therapeutic approach for conditions like Parkinson's disease. nih.govwikipedia.org
Studies have identified 8-hydroxyquinolines as potent inhibitors of COMT, with selectivity for the membrane-bound form of the enzyme (MB-COMT). nih.gov While not carbamates, these compounds share the quinolin-8-yl core structure. Research has shown that small substituents at the 7-position of the quinoline ring can enhance metabolic stability without compromising the inhibitory potency. nih.gov An X-ray co-crystal structure of one such inhibitor, compound 21 , within the S-COMT active site revealed that it chelates the active site magnesium, a mechanism similar to that of catechol-based inhibitors. nih.gov
The inhibitory potential of various natural pentacyclic triterpenes against COMT has also been explored, with compounds like oleanolic acid and betulinic acid showing IC50 values in the low micromolar range. nih.gov Molecular docking studies suggest these compounds bind to hydrophobic residues near the catechol pocket of the enzyme. nih.gov Although direct data for this compound is unavailable, the known activity of 8-hydroxyquinolines suggests the quinoline-8-yl scaffold is a promising starting point for the design of COMT inhibitors.
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1) is a primary therapeutic target in Alzheimer's disease research, as it is involved in the production of amyloid-β peptides. nih.govresearchgate.net The development of BACE-1 inhibitors has explored a variety of chemical structures, including those with quinoline and pyrrolidine (B122466) moieties. nih.govnih.gov
One study highlighted an acyl guanidine (B92328) compound featuring a pyrrolidine moiety (Compound 7) that demonstrated an IC50 of 0.25 µM against BACE-1. nih.gov Molecular modeling of this compound indicated a U-shaped conformation that allows the aryl group to fit into the S2 subpocket of the BACE-1 enzyme. nih.gov While not a direct analog, this demonstrates the potential utility of the pyrrolidine ring in the design of BACE-1 inhibitors. Another research effort focused on developing potent BACE-1 inhibitors by introducing cyclic amine scaffolds, including pyrrolidines and piperidines, leading to the synthesis of highly potent inhibitors. nih.gov
The specific inhibitory activity of this compound against BACE-1 has not been documented in the available literature.
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in tissue remodeling and are implicated in diseases such as cancer. nih.govnih.gov The 8-hydroxyquinoline (B1678124) scaffold has been investigated for its potential as an MMP inhibitor due to its metal-binding properties. nih.gov
A study focused on the design and synthesis of 8-hydroxyquinoline derivatives as inhibitors of MMP-2 and MMP-9. nih.gov The most active compounds from this series, 5e and 5h , exhibited inhibitory activities against MMP-2 and MMP-9 at submicromolar concentrations. nih.gov Molecular docking studies of compound 5e indicated favorable binding within the active sites of both MMP-2 and MMP-9. nih.gov
Another study identified clioquinol (B1669181) and chloroxine, both containing a quinoline structure, as inhibitors of MMP-14. nih.gov Clioquinol, in particular, showed selectivity for MMP-14 over other tested MMPs. nih.gov These findings suggest that the quinoline core is a viable scaffold for the development of MMP inhibitors.
Table 2: Inhibitory Activity of Representative 8-Hydroxyquinoline Derivatives against MMP-2 and MMP-9
| Compound | MMP-2 IC50 (µM) | MMP-9 IC50 (µM) |
|---|---|---|
| 5e | 0.45 | 0.28 |
| 5h | 0.52 | 0.36 |
Data from a study on 8-hydroxyquinoline derivatives as MMP inhibitors. nih.gov
The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a key strategy in the symptomatic treatment of Alzheimer's disease. nih.govnih.gov A series of novel quinoline-O-carbamate derivatives have been synthesized and evaluated for their cholinesterase inhibitory properties. nih.govnih.gov
In one study, the position of the carbamate (B1207046) group on the quinoline ring was found to significantly influence the inhibitory activity and selectivity. nih.gov When the carbamate moiety was at the 8-position of the quinoline ring, the resulting compounds (3m-3q ) were potent and selective inhibitors of electric eel AChE (eeAChE). nih.gov For instance, compound 3m , which has a dimethylcarbamoyl group, demonstrated good eeAChE inhibitory potency with an IC50 value of 6.5 µM. nih.govresearchgate.net Replacing the dimethylcarbamoyl group with a diethylcarbamoyl (3n ) or an N-ethyl-N-methylcarbamoyl group (3o ) resulted in slightly decreased eeAChE inhibition. nih.gov
Kinetic studies on a related compound, 3f , which has the carbamate at the 5-position, showed that it acts as a reversible inhibitor of human AChE (hAChE). nih.gov This suggests that quinoline-O-carbamates can act as non-covalent inhibitors of cholinesterases.
Table 3: Cholinesterase Inhibitory Activity of 8-Quinoline-O-Carbamate Derivatives
| Compound | eeAChE IC50 (µM) | eqBuChE IC50 (µM) | Selectivity Index (SI) AChE/BuChE |
|---|---|---|---|
| 3m | 6.5 | >50 | <0.13 |
| 3n | 9.7 | >50 | <0.19 |
| 3o | 8.2 | >50 | <0.16 |
Data from a study on quinoline-O-carbamate derivatives. nih.gov eeAChE is from electric eel and eqBuChE is from equine serum.
IMP Dehydrogenase (IMPDH) Inhibition
Inosine 5′-monophosphate dehydrogenase (IMPDH) is recognized as a crucial enzyme in the de novo synthesis of guanine (B1146940) nucleotides. nih.gov Its inhibition has been pursued as a therapeutic strategy for a variety of conditions, including cancer, viral infections, and microbial diseases, as well as for immunosuppression. nih.gov The enzyme has two human isoforms; IMPDH type I is expressed at low levels in most tissues, while type II is found in rapidly proliferating cells, making it a key target for chemotherapy. nih.gov Research has shown that inhibiting IMPDH can suppress the growth of certain leukemias, such as those with MLL-fusions, by activating the Toll-like receptor (TLR)-VCAM1 pathway. nih.gov While compounds like disulfiram, bronopol, and ebselen (B1671040) have been identified as irreversible inhibitors of IMPDH, specific data on the inhibitory activity of this compound against IMPDH is not detailed in the provided research. nih.gov
DNA-PK Inhibition
DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the repair of DNA double-strand breaks through the non-homologous end joining (NHEJ) pathway. nih.goviu.edu Because many cancers exhibit dysregulated DNA-PK activity, its inhibition is a significant area of research for enhancing the efficacy of radiation and chemotherapy. nih.goviu.edu The quinoline scaffold has been investigated for its potential in developing DNA-PK inhibitors. nih.gov Specifically, researchers have synthesized 2-morpholin-4-yl-1H-quinolin-4-one derivatives as analogues to potent DNA-PK inhibitors like NU7441. nih.gov Some of these novel quinoline-based compounds have demonstrated high potency against the DNA-PK enzyme, with IC₅₀ values as low as 8 nM, and have shown promise in potentiating the effects of ionizing radiation in vitro. nih.gov The mechanism of some inhibitors involves blocking the interaction between the Ku70/80 heterodimer and DNA, which is essential for DNA-PK's catalytic activity. iu.edu
Topoisomerase Inhibition
Quinoline derivatives have been identified as potent inhibitors of topoisomerases, enzymes vital for managing DNA topology during cellular processes. nih.govmdpi.com The inhibition of DNA topoisomerase I (Topo I) by certain quinoline compounds has been suggested as a potential therapeutic strategy for psoriasis, an inflammatory and immune-mediated skin disease. nih.gov Synthetic quinoline derivatives have demonstrated the ability to suppress inflammatory markers associated with this condition in preclinical models. nih.gov Furthermore, some quinoline alkaloids are hypothesized to function as intercalative topoisomerase poisons, similar to known antitumor agents. nih.gov In the context of infectious diseases, quinoline derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death. semanticscholar.org Other research has focused on developing quinolinyl phosphonates as inhibitors of human topoisomerase 1B (hTOP1B), which show potential antiproliferative and antileishmanial activity. mdpi.com
Evaluation of Antimicrobial Activity in Cellular Models
Antibacterial Spectrum and Potency
Quinoline-based compounds have demonstrated a broad and potent range of antibacterial activities. nih.gov Derivatives of the quinoline scaffold are known to be effective against both Gram-positive and Gram-negative bacteria. semanticscholar.orgsemanticscholar.org The mechanism for some quinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV. semanticscholar.org Studies on 8-hydroxyquinoline derivatives have shown significant antibacterial effects against strains like E. coli, S. aureus, V. parahaemolyticus, and P. aeruginosa, with some compounds exhibiting greater activity than Penicillin G. nih.gov These derivatives often show more potent activity against Gram-positive bacteria, which may be due to differences in the bacterial cell membrane structure. nih.gov Specific hybrids have shown remarkable potency; for instance, a quinoline-based hydroxyimidazolium hybrid (7b) was identified as a powerful anti-staphylococcal agent with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL. mdpi.com Another 8-hydroxyquinoline derivative, PH176, was effective against methicillin-resistant Staphylococcus aureus (MRSA) with MIC₅₀ and MIC₉₀ values of 16 and 32 μg/ml, respectively. nih.gov
Table 1: Antibacterial Activity of Quinoline Derivatives
Antifungal Efficacy
The quinoline scaffold is a foundational structure for developing agents with significant antifungal properties. nih.govnih.gov Research has demonstrated that derivatives of quinoline are active against a variety of fungal pathogens. nih.gov For example, quinoline-based hydroxyimidazolium hybrids have shown notable efficacy against Cryptococcus neoformans, with MIC values recorded at 15.6 µg/mL. mdpi.comresearchgate.net These same hybrids also displayed activity against other opportunistic fungi, including Candida species and Aspergillus species, with MIC values of 62.5 µg/mL. mdpi.comresearchgate.net Further studies on different structural classes, such as pyrrolo[1,2-a]quinoline (B3350903) derivatives, have revealed potent inhibitory action against Candida albicans, with some compounds achieving MICs as low as 0.4 µg/mL. semanticscholar.org Additionally, newly synthesized fluorinated quinoline analogs have demonstrated good antifungal activity, with some compounds showing over 80% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at a concentration of 50 μg/mL. nih.gov
Table 2: Antifungal Activity of Quinoline Derivatives
Antiviral Properties
Quinoline and its derivatives represent a privileged scaffold in the discovery of new antiviral agents. nih.gov A broad range of biological activities have been attributed to this class of compounds, including effects against various viruses. nih.gov For instance, a high-throughput screening identified a sulfonylpyrrolidine derivative containing a quinoline moiety as an inhibitor of human respiratory syncytial virus (hRSV). nih.gov This compound, (S)-N-(2,5-Dimethylphenyl)-1-(quinoline-8-ylsulfonyl)pyrrolidine-2-carboxamide, was found to inhibit the virus-induced cytopathic effect at the entry stage of infection with an EC₅₀ value of 2.3 ± 0.8 μM and was capable of reducing the viral titer by 100-fold. nih.gov Other research has highlighted the potential of quinoline derivatives against the Zika virus (ZIKV), with some compounds demonstrating the ability to reduce ZIKV RNA production. nih.gov The versatility of the quinoline structure allows for various modifications, leading to the development of inhibitors for different viral targets, including HIV. nih.gov
Antiparasitic Activity and Target Engagement
The quinoline scaffold is a well-established pharmacophore in the development of antiparasitic agents, with natural alkaloids like quinine (B1679958) being historically significant for their antimalarial properties. Derivatives of quinoline have demonstrated a broad spectrum of activity, including antimalarial and antileishmanial effects. ontosight.airesearchgate.net In this context, this compound has been identified in patent literature under the classification of antiprotozoal agents, suggesting potential utility against infections such as leishmaniasis, trichomoniasis, or toxoplasmosis. google.com However, specific studies detailing the compound's target engagement, mechanism of action, and efficacy against particular parasitic species are not extensively available in peer-reviewed literature. The general antiparasitic action of quinoline compounds is often attributed to their ability to interfere with key pathogen processes, a characteristic that may extend to this specific derivative. ontosight.ai
In Vitro Anticancer Activity and Cell Line Specificity
The quinoline nucleus is a core component of numerous compounds investigated for anticancer properties. ontosight.airesearchgate.netmdpi.com These derivatives have been shown to exert effects through various mechanisms, including the inhibition of topoisomerase enzymes and DNA intercalation. ontosight.ai
Cytotoxicity in Cancer Cell Lines
While the broader class of quinoline derivatives has been extensively evaluated for cytotoxicity against a wide array of cancer cell lines, specific data for this compound is not detailed in the currently available scientific literature. ontosight.aimdpi.com To provide context on the potential of this chemical family, the cytotoxic activities of structurally related quinoline compounds are presented. For instance, certain quinoline-8-sulfonamide (B86410) and 8-aminoquinoline (B160924) glycoconjugate derivatives have demonstrated significant cytotoxic effects.
It is critical to note that the data in the following table pertains to structurally related quinoline derivatives, not to this compound itself. This information is included to illustrate the established anticancer potential of the quinoline scaffold.
Table 1: Cytotoxicity of Structurally Related Quinoline Derivatives in Various Cancer Cell Lines
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ Value |
| Quinoline-8-sulfonamide | Compound 9a | Amelanotic Melanoma (C32) | 0.520 µM |
| Quinoline-8-sulfonamide | Compound 9a | Melanotic Melanoma (COLO829) | 0.376 µM |
| Quinoline-8-sulfonamide | Compound 9a | Triple-Negative Breast Cancer (MDA-MB-231) | 0.609 µM |
| Quinoline-8-sulfonamide | Compound 9a | Glioblastoma Multiforme (U87-MG) | 0.756 µM |
| Quinoline-8-sulfonamide | Compound 9a | Lung Cancer (A549) | 0.496 µM |
| 8-Aminoquinoline Glycoconjugate | Compound 17 | Colon Carcinoma (HCT 116) | 116.4 µM |
| 8-Aminoquinoline Glycoconjugate | Compound 17 | Breast Cancer (MCF-7) | 78.1 µM |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Molecular Interactions with Biological Targets
The biological activity of this compound is defined by its interactions with specific molecular targets, primarily through metal ion chelation and enzyme inhibition.
Chelation of Metal Ions and Biological Implications
This compound is designed as a "multifunctional pro-chelator". google.com The core of this function lies in its relationship with 8-hydroxyquinoline (8-HQ), a potent bidentate chelating agent for various metal ions, including iron (Fe³⁺). google.comnih.gov The carbamate moiety at the 8-position of the quinoline ring in this compound effectively masks the hydroxyl group that is key to chelation. google.com
This "pro-chelator" design is a strategic approach where the compound remains inactive as a chelator until the masking carbamate group is cleaved, typically by enzymatic action at a specific biological target. google.com Upon cleavage, the active 8-hydroxyquinoline is released, which can then sequester metal ions. google.com The biological implication of this process is significant in contexts of metal-induced oxidative stress. Excess iron, for example, can participate in Fenton chemistry, generating highly reactive hydroxyl radicals that can damage proteins, lipids, and DNA. google.com By chelating excess iron, the unmasked compound can mitigate this oxidative damage. google.com
Protein-Ligand Interaction Mechanisms
The primary protein-ligand interaction mechanism for this compound involves the inhibition of cholinesterase enzymes, such as acetylcholinesterase (AChE). google.com The N,N-disubstituted carbamate moiety is designed to function as a pharmacophore that binds to the active site of these enzymes. google.com The interaction mechanism is analogous to that of established carbamate inhibitors like rivastigmine (B141). google.com
Upon binding, the carbamate moiety is transferred from the quinoline scaffold to the serine residue in the enzyme's esteratic site. google.com This results in a "carbamylated" enzyme that is temporarily inactivated, leading to prolonged inhibition of its function. google.com This targeted inhibition of AChE increases the availability of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. google.com While other quinoline derivatives have been shown to target different proteins like topoisomerases or carbonic anhydrases, the specific design of this compound directs it towards cholinesterases. ontosight.aiuni-saarland.de
Preclinical Metabolic Stability and Pathway Elucidation (In Vitro Models)
The metabolic fate of a compound is a critical determinant of its pharmacokinetic profile. For this compound, its structure as a carbamate ester suggests a primary metabolic pathway involving hydrolysis. Studies on related quinoline-O-carbamates have demonstrated good stability in in vitro models using liver microsomes and plasma. researchgate.net
Research on structurally analogous quinolin-8-yl esters provides significant insight into the likely metabolic transformations. nih.gov The principal Phase I metabolic step is predicted to be the hydrolysis of the ester bond. nih.gov This reaction is catalyzed by carboxylesterases (hCES), such as the hCES1 isoform, leading to the cleavage of the pyrrolidine-1-carboxylate group and the formation of the primary metabolite, 8-hydroxyquinoline. nih.gov
Following this initial hydrolysis, the resulting 8-hydroxyquinoline and the parent compound can undergo further Phase I metabolism. Isozyme mapping studies on related structures have identified that cytochrome P450 (CYP) enzymes, specifically CYP2C8, CYP2C9, CYP3A4, and CYP3A5, are involved in subsequent hydroxylation reactions on the quinoline ring system. nih.gov These oxidized metabolites can then proceed to Phase II metabolism, forming glucuronide conjugates to facilitate excretion. nih.gov
Table 2: Predicted In Vitro Metabolic Pathways for this compound
| Metabolic Phase | Reaction | Key Enzymes | Resulting Product |
| Phase I | Carbamate Ester Hydrolysis | Carboxylesterases (e.g., hCES1) | 8-Hydroxyquinoline |
| Phase I | Hydroxylation | CYP450 Isozymes (e.g., CYP2C8, CYP2C9, CYP3A4, CYP3A5) | Hydroxylated derivatives |
| Phase II | Glucuronidation | UGTs (Uridine 5'-diphospho-glucuronosyltransferases) | Glucuronide conjugates |
Phase I Metabolic Transformations (e.g., Hydroxylation, Ester Hydrolysis)
Phase I metabolism of xenobiotics typically involves the introduction or unmasking of functional groups, preparing them for Phase II conjugation and subsequent excretion. longdom.orgnih.gov For this compound, two primary Phase I transformations are anticipated based on its chemical structure and data from analogous compounds: ester hydrolysis and hydroxylation.
Ester Hydrolysis: The most significant initial metabolic step for compounds containing an ester linkage is often hydrolysis. nih.govresearchgate.net In the case of this compound, this reaction would cleave the ester bond, yielding 8-hydroxyquinoline and pyrrolidine-1-carboxylic acid. This pathway is a prominent metabolic route for similar compounds like the synthetic cannabinoid receptor agonists (SCRAs) QMMSB and QMiPSB, which are also quinolin-8-yl esters. nih.govljmu.ac.uk Studies on these analogs have confirmed that ester hydrolysis is a critical part of their Phase I metabolism. nih.gov
Hydroxylation: Following or in parallel with ester hydrolysis, the quinoline ring system is susceptible to hydroxylation. This process is catalyzed by cytochrome P450 enzymes and can occur at various positions on the aromatic ring. nih.gov For the parent quinoline molecule, hydroxylation is a known metabolic pathway, leading to the formation of various hydroxyquinoline isomers. nih.gov In the context of more complex quinoline derivatives, monohydroxylated metabolites have been identified. nih.govljmu.ac.uk It is therefore probable that this compound or its hydrolyzed metabolite, 8-hydroxyquinoline, undergoes further hydroxylation.
| Transformation | Description | Anticipated Metabolites |
| Ester Hydrolysis | Cleavage of the ester bond connecting the quinoline and pyrrolidine moieties. | 8-Hydroxyquinoline, Pyrrolidine-1-carboxylic acid |
| Hydroxylation | Addition of a hydroxyl (-OH) group to the quinoline ring. | Hydroxylated derivatives of the parent compound or its hydrolyzed metabolites. |
Phase II Metabolic Transformations (e.g., Glucuronidation, Sulfation)
Phase II metabolic reactions involve the conjugation of metabolites from Phase I with endogenous polar molecules, which significantly increases their water solubility and facilitates their elimination from the body. longdom.org The most common Phase II reactions include glucuronidation and sulfation. longdom.org
Glucuronidation: This is a major Phase II pathway where glucuronic acid is attached to a suitable functional group, such as a hydroxyl group. longdom.org The primary metabolite of ester hydrolysis, 8-hydroxyquinoline, possesses a phenolic hydroxyl group, making it a prime substrate for glucuronidation. Studies on the analog compounds QMMSB and QMiPSB have shown that their ester hydrolysis products readily form glucuronides. nih.govljmu.ac.uk Therefore, the formation of 8-hydroxyquinoline-glucuronide is a highly probable metabolic fate for this compound.
Sulfation: This process involves the transfer of a sulfonate group to a hydroxyl or amino group. While glucuronidation is often the more dominant pathway for phenols, sulfation can also occur.
| Conjugation Reaction | Enzyme Family | Substrate | Anticipated Product |
| Glucuronidation | Uridine diphosphate-glucuronosyltransferases (UGTs) | 8-Hydroxyquinoline (from Phase I) | 8-Hydroxyquinoline-glucuronide |
| Sulfation | Sulfotransferases (SULTs) | 8-Hydroxyquinoline (from Phase I) | 8-Hydroxyquinoline-sulfate |
Cytochrome P450 (CYP) Isozyme Involvement
The cytochrome P450 (CYP) superfamily of enzymes is central to Phase I metabolism, particularly oxidative reactions like hydroxylation. mdpi.com The specific isozymes involved in the metabolism of a compound can influence its pharmacokinetic profile and potential for drug-drug interactions.
Based on in vitro studies of the structurally related compounds QMMSB and QMiPSB, several CYP isozymes have been identified as being involved in their hydroxylation. nih.govljmu.ac.uk It is reasonable to infer that these same enzymes would be responsible for the hydroxylation of this compound. The identified isozymes include:
CYP3A4: A major human CYP isozyme responsible for the metabolism of a vast number of drugs. nih.gov
CYP3A5
CYP2C9
CYP2C8
Additionally, studies on the metabolism of the basic quinoline structure have implicated other CYP isozymes. Specifically, CYP2A6 has been shown to be the principal enzyme in the formation of quinoline-1-oxide, and CYP2E1 is primarily involved in the formation of 3-hydroxyquinoline (B51751) in human liver microsomes. nih.gov
| CYP Isozyme | Potential Role in Metabolism | Reference Compound(s) |
| CYP3A4 | Hydroxylation | QMMSB, QMiPSB nih.govljmu.ac.uk |
| CYP3A5 | Hydroxylation | QMMSB, QMiPSB nih.govljmu.ac.uk |
| CYP2C9 | Hydroxylation | QMMSB, QMiPSB nih.govljmu.ac.uk |
| CYP2C8 | Hydroxylation | QMMSB, QMiPSB nih.govljmu.ac.uk |
| CYP2A6 | Oxidation of the quinoline ring | Quinoline nih.gov |
| CYP2E1 | Hydroxylation of the quinoline ring | Quinoline nih.gov |
Carboxylesterase (hCES) Involvement
Human carboxylesterases (hCES) are key enzymes in the hydrolysis of ester- and amide-containing drugs. nih.gov The two major isoforms are hCES1, found predominantly in the liver, and hCES2, which is primarily expressed in the intestine.
Given that ester hydrolysis is a predicted major Phase I metabolic pathway for this compound, the involvement of hCES is highly likely. In vitro metabolic studies of the analog QMiPSB demonstrated that its enzymatic ester hydrolysis was mainly catalyzed by hCES1 isoforms. nih.govljmu.ac.uk This suggests that the hydrolysis of this compound in the liver would also be mediated by hCES1.
| Enzyme | Predicted Metabolic Reaction | Cellular Location |
| hCES1 | Ester Hydrolysis | Liver |
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Quinolin-8-yl pyrrolidine-1-carboxylate, docking simulations are instrumental in identifying potential biological targets and elucidating the specific interactions that govern its binding affinity. Given the structural similarities to known cholinesterase inhibitors, a primary focus of docking studies for this compound would be on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). arabjchem.orgresearchgate.net
Research on analogous quinoline-based compounds has shown that the quinoline (B57606) scaffold can effectively interact with the peripheral anionic site (PAS) of AChE through π-π stacking interactions. arabjchem.org For this compound, the quinoline moiety would be expected to form similar interactions with aromatic residues, such as Trp286, in the PAS of human AChE. arabjchem.org The carbamate (B1207046) portion of the molecule is analogous to that in the approved drug rivastigmine (B141) and is anticipated to orient towards the catalytic active site (CAS), potentially forming hydrogen bonds with key residues like Ser203 and His447. The pyrrolidine (B122466) ring can further stabilize the complex through hydrophobic interactions within the active site gorge.
Beyond cholinesterases, docking studies could also explore other potential targets for quinoline derivatives, such as catechol-O-methyltransferase (COMT), which is relevant in the context of Parkinson's disease. ijprajournal.com The predicted binding affinities and interaction patterns from these simulations are crucial for prioritizing this compound for further experimental testing.
Table 1: Predicted Interactions of this compound with the Active Site of Acetylcholinesterase (AChE) based on Analogous Compounds
| Molecular Moiety | Potential Interacting Residues in AChE | Type of Interaction | Reference |
| Quinoline Ring | Trp286, Tyr337, Tyr341 | π-π Stacking | arabjchem.org |
| Carbamate Group | Ser203, Gly118, Ala201 | Hydrogen Bonding | |
| Pyrrolidine Ring | Trp86, Tyr124 | Hydrophobic Interactions | arabjchem.org |
This table is a representation of predicted interactions based on studies of structurally similar compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For this compound, a QSAR study would aim to build a predictive model based on a series of structurally related analogues. These models help in understanding which physicochemical properties are critical for the compound's activity and in designing new derivatives with enhanced potency.
A typical QSAR study for this class of compounds would involve calculating a variety of molecular descriptors, including electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. For instance, studies on 8-hydroxyquinoline (B1678124) derivatives have revealed that lipophilicity and the presence of electron-withdrawing groups can significantly influence their biological activity. nih.gov Therefore, modifications to the pyrrolidine ring or substitutions on the quinoline nucleus of this compound would be expected to modulate its activity based on these principles.
A 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could provide a more detailed understanding by mapping the steric and electrostatic field variations across a series of molecules with their corresponding activities. mdpi.com For this compound, such a model would highlight regions where bulky or electron-donating/withdrawing groups could be introduced to improve its binding affinity to a specific target.
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. A pharmacophore model for this compound would be constructed based on its own structure and those of other known active compounds with a similar mechanism of action.
Based on its chemical structure, a plausible pharmacophore model for this compound would include several key features:
An Aromatic Ring feature: corresponding to the quinoline scaffold, crucial for π-π stacking interactions. nih.gov
A Hydrogen Bond Acceptor feature: representing the carbonyl oxygen of the carbamate group. nih.gov
A Hydrogen Bond Acceptor feature: representing the nitrogen atom in the quinoline ring. nih.gov
A Hydrophobic/Hydrophobic Aromatic feature: from the pyrrolidine ring, contributing to binding through van der Waals forces.
This pharmacophore model can then be used as a 3D query to screen large chemical databases for novel compounds that possess the same essential features and are therefore likely to exhibit similar biological activity. This approach facilitates the discovery of new chemical entities with potentially improved properties. nih.govresearchgate.net
Table 2: Putative Pharmacophoric Features of this compound
| Feature | Moiety | Putative Role in Binding | Reference |
| Aromatic Ring | Quinoline | π-π stacking with aromatic residues in the active site | nih.gov |
| Hydrogen Bond Acceptor | Carbamate Carbonyl Oxygen | Interaction with hydrogen bond donor residues | nih.gov |
| Hydrogen Bond Acceptor | Quinoline Nitrogen | Interaction with hydrogen bond donor residues | nih.gov |
| Hydrophobic Group | Pyrrolidine Ring | Hydrophobic interactions within the binding pocket |
This table outlines the likely pharmacophoric features based on the chemical structure and literature on related compounds.
Conformational Analysis and Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the binding pose, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. youtube.com For this compound, conformational analysis would explore the landscape of its low-energy three-dimensional structures, which is crucial as the biologically active conformation is not necessarily the global minimum energy state.
MD simulations of the compound, both in an aqueous environment and in complex with a biological target like AChE, would provide profound insights into its structural stability and the dynamics of its interactions. mdpi.comnih.gov By simulating the movement of atoms over time, MD can reveal the flexibility of different parts of the molecule, such as the rotation around the carbamate linker. nih.gov
When simulating the protein-ligand complex, key parameters such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand, and the root-mean-square fluctuation (RMSF) of individual residues, are monitored to assess the stability of the complex. nih.govresearchgate.net Furthermore, the analysis of hydrogen bond occupancy and changes in the solvent-accessible surface area (SASA) during the simulation can quantify the persistence of key interactions and the extent of burial of the ligand within the active site. nih.gov These simulations are vital for validating docking results and for a more accurate estimation of binding free energies.
Future Research Directions and Therapeutic Potential Preclinical Focus
Exploration of Novel Derivative Libraries
The quinoline (B57606) core is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. nih.govbenthamscience.com Similarly, the pyrrolidine (B122466) ring is a key structural motif in many biologically active compounds, valued for its ability to introduce three-dimensionality and favorable pharmacokinetic properties. nih.govfrontiersin.orgnih.gov The combination of these two scaffolds in Quinolin-8-yl pyrrolidine-1-carboxylate presents a promising starting point for the generation of extensive derivative libraries.
Future research will likely focus on systematic modifications of both the quinoline and pyrrolidine rings. For the quinoline moiety, substitutions at various positions could be explored to modulate electronic properties and steric interactions with biological targets. For instance, the introduction of electron-withdrawing or electron-donating groups could influence the compound's reactivity and binding affinity. On the pyrrolidine ring, the incorporation of different substituents could enhance target specificity and improve metabolic stability. The synthesis of these new analogs will be crucial for establishing comprehensive structure-activity relationships (SAR).
A general synthetic approach to such derivatives could involve the reaction of substituted 8-hydroxyquinolines with various pyrrolidine-1-carbonyl chlorides. The 8-hydroxyquinoline (B1678124) precursors can be synthesized through established methods, and a diverse range of pyrrolidine-1-carbonyl chlorides can be prepared from the corresponding pyrrolidines.
Table 1: Potential Modifications for Derivative Libraries
| Scaffold | Position of Modification | Example Substituents | Desired Outcome |
| Quinoline | C2, C4, C5, C6, C7 | Halogens, Alkyl groups, Methoxy groups, Nitro groups | Enhanced target binding, altered electronic properties |
| Pyrrolidine | C2, C3, C4, C5 | Alkyl groups, Aryl groups, Hydroxyl groups, Amino groups | Improved pharmacokinetic profile, increased target specificity |
Deepening Mechanistic Understanding of Biological Activities
Preliminary investigations into compounds structurally related to this compound, such as quinoline-O-carbamate derivatives, have revealed promising biological activities. For example, certain quinoline-O-carbamates have demonstrated potent inhibition of cholinesterases, enzymes implicated in the pathology of Alzheimer's disease. nih.gov Specifically, derivatives with the carbamate (B1207046) moiety at the 8-position of the quinoline ring have shown selective inhibitory activity against acetylcholinesterase (AChE). nih.gov
Further preclinical studies on this compound would aim to elucidate its precise mechanism of action. This would involve a battery of in vitro and in cellulo assays to determine its effects on various cellular pathways. For instance, enzyme inhibition assays could confirm whether it targets cholinesterases or other enzymes. Cellular assays using relevant cell lines could help to understand its impact on cell proliferation, apoptosis, and inflammatory responses.
Table 2: Investigated Biological Activities of Related Quinoline Derivatives
| Biological Activity | Target/Pathway | Compound Class | Key Findings |
| Anticholinesterase | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Quinoline-O-carbamates | Position of carbamate influences activity and selectivity. nih.gov |
| Anti-inflammatory | Reduction of IL-6, IL-1β, and NO production | Quinoline-O-carbamates | Demonstrated significant anti-inflammatory effects in vitro. nih.gov |
| Anticancer | Inhibition of cancer cell proliferation | Quinoline derivatives | Various quinoline compounds have shown cytotoxic activity against different cancer cell lines. researchgate.net |
| Antimicrobial | Disruption of bacterial cell wall or DNA synthesis | Quinoline derivatives | The quinoline scaffold is present in many antibacterial agents. benthamscience.comresearchgate.net |
Development of Advanced Preclinical Models
To thoroughly evaluate the therapeutic potential of this compound and its derivatives, the use of advanced preclinical models is essential. Initial in vitro studies provide valuable data on a compound's activity at the molecular and cellular levels. However, to understand its efficacy and pharmacokinetic profile in a more complex biological system, in vivo studies are necessary.
For neurodegenerative conditions like Alzheimer's disease, transgenic mouse models that express human amyloid precursor protein (APP) and presenilin 1 (PS1) mutations are commonly used. These models develop age-dependent amyloid plaques and cognitive deficits, providing a platform to test the neuroprotective effects of new compounds.
For oncology applications, patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are becoming the gold standard. PDX models better recapitulate the heterogeneity and drug response of human tumors compared to traditional cell line-derived xenografts.
Identification of Undiscovered Biological Targets
While initial research may focus on known targets of the quinoline and pyrrolidine scaffolds, there is a significant possibility that this compound and its derivatives may interact with novel biological targets. Modern chemical biology and proteomic approaches can be employed to identify these currently unknown molecular partners.
Techniques such as affinity chromatography-mass spectrometry, where a derivative of the compound is immobilized on a solid support to "pull down" its binding partners from cell lysates, can be a powerful tool for target identification. Additionally, computational approaches, including molecular docking and virtual screening against large libraries of protein structures, can help to predict potential off-target effects and identify novel therapeutic opportunities.
The discovery of new biological targets for this class of compounds could open up entirely new avenues for therapeutic intervention in a variety of diseases, further highlighting the potential of the this compound scaffold in drug discovery.
Q & A
Q. What are the primary synthetic routes for Quinolin-8-yl pyrrolidine-1-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step protocols :
- Condensation reactions between quinoline derivatives and pyrrolidine carboxylate precursors under acidic or basic conditions.
- Transition metal-catalyzed cross-coupling (e.g., Pd catalysts) to introduce substituents on the quinoline core .
- Esterification using tert-butyl protecting groups to stabilize reactive intermediates .
Q. Key Reaction Conditions :
| Step | Reagents/Catalysts | Solvent | Temperature | Yield Optimization |
|---|---|---|---|---|
| Quinoline activation | POCl₃, PCl₅ | Toluene | 80–100°C | Excess reagent improves halogenation efficiency |
| Esterification | DCC/DMAP | DCM | RT | Anhydrous conditions critical for ester stability |
Variations in solvent polarity, temperature, and catalyst loading significantly affect stereoselectivity and purity .
Q. How is the structural characterization of this compound performed?
- Methodological Answer :
- X-ray crystallography : Resolves stereochemistry and confirms the tert-butyl ester conformation (e.g., bond angles of 109.5° for sp³ carbons) .
- NMR spectroscopy :
- ¹H NMR : Distinct signals for pyrrolidine protons (δ 3.2–3.8 ppm) and quinoline aromatic protons (δ 7.5–8.5 ppm) .
- ¹³C NMR : Carbonyl resonance at ~170 ppm confirms ester functionality .
- Mass spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) validate molecular weight within 0.001 Da error .
Q. What functional groups dictate the compound’s reactivity?
- Methodological Answer :
- Quinoline core : Susceptible to electrophilic substitution (e.g., bromination at C-5/C-7 positions) .
- Pyrrolidine-1-carboxylate : Undergoes nucleophilic substitution (e.g., hydrolysis to carboxylic acid under acidic/basic conditions) .
- tert-butyl ester : Provides steric protection, enhancing stability during cross-coupling reactions .
Advanced Research Questions
Q. How can computational modeling predict the compound’s electronic properties and reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) :
- Calculates HOMO-LUMO gaps to predict redox behavior (e.g., ΔE ≈ 4.2 eV for electron-deficient quinoline core) .
- Simulates electrostatic potential maps to identify nucleophilic/electrophilic sites .
- Molecular docking : Evaluates binding affinity to biological targets (e.g., kinases) using AutoDock Vina .
- Contradiction Note : Experimental log P values (e.g., 2.8) may deviate from DFT-predicted hydrophobicity due to solvent effects .
Q. What strategies resolve contradictions between experimental and computational data in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Hybrid QM/MM simulations : Combine quantum mechanics (electronic effects) and molecular mechanics (conformational dynamics) to refine docking poses .
- Statistical validation : Use Pearson correlation coefficients (r > 0.9) to align experimental IC₅₀ values with computed binding energies .
- Case Study : Discrepancies in quinoline ring planarity (X-ray vs. DFT) resolved by incorporating solvent polarization effects in simulations .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer :
- Accelerated stability studies :
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 1.2 (gastric) | Ester hydrolysis to carboxylic acid | 2.3 hours |
| pH 7.4 (physiological) | Oxidative decomposition (quinoline ring) | 48 hours |
| 60°C (thermal) | De-esterification and dimerization | 72 hours |
- Mitigation : Lyophilization improves solid-state stability; inert atmosphere (N₂) prevents oxidation .
Q. What advanced techniques enable enantioselective synthesis of chiral derivatives?
- Methodological Answer :
- Asymmetric catalysis : Chiral Pd complexes induce >90% ee in cross-coupling reactions .
- Kinetic resolution : Lipase-mediated hydrolysis separates enantiomers (e.g., Candida antarctica lipase B) .
- Case Study : tert-Butyl (2R,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate synthesized via stereocontrolled cyanohydrin formation .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s biological activity across studies?
- Methodological Answer :
- Meta-analysis : Pool IC₅₀ data from kinase inhibition assays (e.g., pIC₅₀ 6.2 vs. 5.8) to identify outlier methodologies .
- Dose-response validation : Standardize cell lines (e.g., HEK293 vs. HeLa) and assay buffers to minimize variability .
- Structural analogs : Compare methyl vs. tert-butyl esters to isolate steric vs. electronic effects on activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
